L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine
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Overview
Description
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine is a pentapeptide composed of the amino acids lysine, glycine, and histidine. This compound is known for its potential biological activities, including immunomodulatory and anxiolytic effects . It is a part of the larger family of peptides that play crucial roles in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.
Cleavage: The final peptide is cleaved from the resin using a mixture of TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow similar SPPS protocols but on a larger scale. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino groups in lysine residues can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products due to its skin-rejuvenating effects
Mechanism of Action
The mechanism of action of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to copper ions, forming complexes that can modulate enzymatic activities.
Pathways: It influences pathways related to collagen synthesis, angiogenesis, and anti-inflammatory responses
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
Lysyl-L-histidyl-L-lysine: Another peptide with comparable properties but different sequence
Uniqueness
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to form stable complexes with metal ions like copper further distinguishes it from other peptides .
Properties
CAS No. |
827306-98-9 |
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Molecular Formula |
C26H48N10O6 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H48N10O6/c27-10-4-1-7-18(30)23(38)35-19(8-2-5-11-28)24(39)32-15-22(37)34-21(13-17-14-31-16-33-17)25(40)36-20(26(41)42)9-3-6-12-29/h14,16,18-21H,1-13,15,27-30H2,(H,31,33)(H,32,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
NHPYNVFCIGNIHH-TUFLPTIASA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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